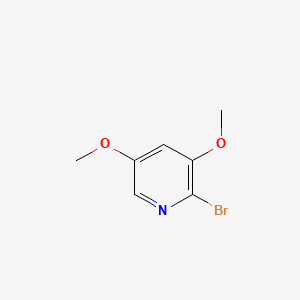
2-Bromo-3,5-dimethoxypyridine
概要
説明
2-Bromo-3,5-dimethoxypyridine is an organic compound with the molecular formula C7H8BrNO2 It is a brominated derivative of pyridine, characterized by the presence of two methoxy groups at the 3 and 5 positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dimethoxypyridine typically involves the bromination of 3,5-dimethoxypyridine. One common method includes the use of N-bromosuccinimide in acetonitrile, where the reaction is heated to reflux for about an hour . The product is then purified by flash chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反応の分析
Types of Reactions: 2-Bromo-3,5-dimethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be obtained.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
科学的研究の応用
2-Bromo-3,5-dimethoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-3,5-dimethoxypyridine depends on its specific application. In coupling reactions, it acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The bromine atom facilitates the oxidative addition step, making it a valuable intermediate in organic synthesis .
類似化合物との比較
2-Bromopyridine: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
3,5-Dimethoxypyridine: Lacks the bromine atom, limiting its use in coupling reactions.
Uniqueness: 2-Bromo-3,5-dimethoxypyridine is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in organic synthesis. This combination allows for selective functionalization and the formation of complex molecules .
生物活性
- Molecular Formula : C_8H_10BrN_1O_2
- Molecular Weight : Approximately 232.07 g/mol
The presence of bromine and methoxy groups can influence the compound's reactivity and biological interactions. The steric hindrance introduced by these substituents affects its binding affinity to various biological targets.
Biological Activity Overview
While direct studies on 2-Bromo-3,5-dimethoxypyridine are scarce, related compounds exhibit significant biological activities:
- Antioxidant Properties : Compounds similar to this compound have been utilized in synthesizing antioxidants. For instance, pyridine derivatives are known to exhibit chain-breaking properties in oxidative stress scenarios.
- Enzyme Inhibition : Research indicates that pyridine derivatives can act as enzyme inhibitors, particularly in metabolic pathways relevant to diseases such as diabetes. A study highlighted how certain pyridine analogues inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes treatment .
- Antimicrobial Activity : Some studies have demonstrated that pyridine derivatives possess antimicrobial properties, making them candidates for further exploration in drug development against infectious diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for predicting its biological activity. The following table summarizes findings from related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromopyridine | Bromine at the 3-position | Antimicrobial activity |
| 4-Dimethoxypyridine | Dimethoxy groups at the 4-position | Antioxidant properties |
| 2-Bromopyridine | Bromine at the 2-position | Enzyme inhibition |
These findings suggest that the positioning of substituents significantly influences the compound's biological effects.
Case Studies
- Antidiabetic Activity : A study investigated compounds structurally similar to this compound as potential PTP1B inhibitors. The lead compound demonstrated an IC50 of 0.86 μM and improved insulin sensitivity in diabetic models . This underscores the potential for similar derivatives to exhibit therapeutic effects.
- Antioxidant Synthesis : Research on synthesizing antioxidants from pyridine precursors indicated that modifications at specific positions can enhance antioxidant efficacy. This suggests that this compound might be a valuable intermediate in developing antioxidant agents.
特性
IUPAC Name |
2-bromo-3,5-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZIZRDEGATWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













